molecular formula C21H22N4O4 B2663109 (E)-3-(p-tolyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306300-96-9

(E)-3-(p-tolyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2663109
CAS No.: 306300-96-9
M. Wt: 394.431
InChI Key: WBYOVVGJJQXFRA-WSDLNYQXSA-N
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Description

The compound (E)-3-(p-tolyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a p-tolyl group (para-methylphenyl) at position 3 and a 2,4,5-trimethoxybenzylidene hydrazide moiety at position 3. The (E) -configuration indicates the trans arrangement of the benzylidene group relative to the pyrazole ring, which is critical for its molecular interactions and biological activity .

This compound is synthesized via Schiff base condensation between 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide and 2,4,5-trimethoxybenzaldehyde under reflux in ethanol, followed by recrystallization (similar to methods in ).

Properties

IUPAC Name

3-(4-methylphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-5-7-14(8-6-13)16-10-17(24-23-16)21(26)25-22-12-15-9-19(28-3)20(29-4)11-18(15)27-2/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYOVVGJJQXFRA-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(p-tolyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O6C_{20}H_{24}N_4O_6 with a molecular weight of approximately 424.43 g/mol. The structure features a pyrazole ring substituted with a p-tolyl group and a 2,4,5-trimethoxybenzylidene moiety.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in various models. A notable study demonstrated that pyrazole derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound exhibits activity against several bacterial strains. For instance:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer growth. Specifically, this compound has been evaluated for its effects on different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)10.8
A549 (Lung)12.5

These results indicate significant cytotoxic activity against cancer cells .

Case Studies

  • Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats showed that administration of similar pyrazole derivatives resulted in a reduction of edema comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Evaluation : In another study involving various bacterial strains, the compound demonstrated effective inhibition against S. aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Anticancer Research : A recent publication reported that pyrazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-3-(p-tolyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of p-tolyl hydrazine with appropriate aldehyde derivatives. The presence of the trimethoxybenzylidene moiety enhances the compound's lipophilicity and biological activity. Characterization techniques such as NMR and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are well-documented for their anti-inflammatory properties. Compounds with similar structures have demonstrated effectiveness in reducing inflammation in vivo, often evaluated using carrageenan-induced paw edema models. The presence of electron-donating groups like methoxy enhances anti-inflammatory activity by modulating inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains, indicating their potential use as antibacterial agents .

Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that can address complex diseases such as cancer and inflammatory disorders.

Agrochemical Applications

Beyond medicinal uses, pyrazole derivatives have applications in agriculture as fungicides and herbicides. Their ability to inhibit specific biological pathways can be harnessed to develop safer and more effective agrochemicals .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that a similar pyrazole derivative induced apoptosis in A549 lung cancer cells with a significant IC50 value .
Anti-inflammatory Evaluation Research showed that compounds with methoxy substitutions exhibited enhanced anti-inflammatory effects compared to standard treatments .
Antimicrobial Testing A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Activities Reference
(E)-3-(p-tolyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide R1 = p-tolyl; R2 = 2,4,5-trimethoxy 425.41 g/mol High solubility in DMSO; potential anticancer activity (IC50 under investigation)
(E)-N'-(4-methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide R1 = 3-nitrophenyl; R2 = 4-methoxy 365.34 g/mol Moderate cytotoxicity (IC50 ~15 µM in A549 cells); nitro group enhances electrophilicity
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R1 = phenyl; R2 = 2,4-dichloro 385.82 g/mol Strong antimicrobial activity; chlorines improve membrane permeability
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-N'-(5-chloro-2-hydroxybenzylidene)-pyrazole-5-CH R1 = 4-Cl-phenyl; R2 = 5-Cl-2-OH 507.35 g/mol Apoptosis induction in A549 cells (IC50 = 8.2 µM); synergistic Cl and OH groups
(E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide R1 = 3,4,5-trimethoxy; R2 = 2-OH 344.34 g/mol Stabilized by intramolecular H-bonding; lower cytotoxicity but high thermal stability

Key Findings from Comparative Studies

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 2,4,5-trimethoxy substituent in the target compound enhances solubility and π-π stacking interactions due to its electron-donating methoxy groups . In contrast, nitro or chloro substituents (e.g., in and ) increase electrophilicity, improving binding to biological targets like DNA or enzymes.
  • The p-tolyl group provides steric bulk and hydrophobicity, which may improve membrane penetration compared to smaller substituents like phenyl .

Hydrogen Bonding and Crystal Packing :

  • Compounds with hydroxyl groups (e.g., ) form intramolecular O–H···N bonds, stabilizing their crystal structures but reducing bioavailability. The target compound lacks such bonds, favoring flexibility in molecular docking .

Biological Activity: Anticancer Potential: The tert-butyl and chloro-substituted analog in shows superior cytotoxicity (IC50 = 8.2 µM) compared to the target compound, suggesting that bulky alkyl groups enhance apoptosis induction. Antimicrobial Activity: Dichloro-substituted E-DPPC exhibits broad-spectrum antimicrobial effects, attributed to the chlorine atoms’ role in disrupting microbial membranes.

Spectroscopic and Computational Data :

  • FT-IR and NMR studies reveal that the 2,4,5-trimethoxybenzylidene group in the target compound generates distinct vibrational peaks at 1250–1100 cm⁻¹ (C–O stretching) and 7.5–8.5 ppm (aromatic protons) in ¹H-NMR .
  • DFT calculations for E-DPPC indicate a planar geometry with a HOMO-LUMO gap of 3.8 eV, whereas the target compound’s methoxy groups may reduce this gap, increasing reactivity .

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